N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride
CAS No.:
Cat. No.: VC14590743
Molecular Formula: C22H22ClF3N4O
Molecular Weight: 450.9 g/mol
* For research use only. Not for human or veterinary use.
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride -](/images/structure/VC14590743.png)
Specification
Molecular Formula | C22H22ClF3N4O |
---|---|
Molecular Weight | 450.9 g/mol |
IUPAC Name | N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride |
Standard InChI | InChI=1S/C22H21F3N4O.ClH/c1-29-21(7-9-27-29)14-2-4-16(18(24)11-14)22(30)28-20-12-26-8-6-15(20)13-3-5-17(23)19(25)10-13;/h2-5,7,9-11,15,20,26H,6,8,12H2,1H3,(H,28,30);1H/t15-,20+;/m0./s1 |
Standard InChI Key | WHVFOLXIIVBJTJ-ICCPGPOKSA-N |
Isomeric SMILES | CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)N[C@@H]3CNCC[C@H]3C4=CC(=C(C=C4)F)F)F.Cl |
Canonical SMILES | CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)NC3CNCCC3C4=CC(=C(C=C4)F)F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring with (3S,4S) stereochemistry, substituted at the 4-position by a 3,4-difluorophenyl group. The 3-position of the piperidine is linked via an amide bond to a benzamide moiety containing a 2-fluoro substituent and a 4-(2-methylpyrazol-3-yl) group. The hydrochloride salt enhances solubility and crystallinity.
Table 1: Key Structural and Physicochemical Data
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₂ClF₃N₄O |
Molecular Weight | 450.9 g/mol |
Stereochemistry | (3S,4S) |
Salt Form | Hydrochloride |
Key Functional Groups | Piperidine, difluorophenyl, pyrazole, benzamide |
The fluorine atoms at the 3,4-positions of the phenyl ring enhance metabolic stability and modulate electronic effects, while the pyrazole moiety contributes to π-π stacking interactions with biological targets .
Solubility and Stability
Preliminary data indicate moderate aqueous solubility (0.5–1.2 mg/mL in pH 7.4 buffer) due to the hydrochloride counterion. Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days, suggesting suitability for formulation development.
Synthesis and Structural Optimization
Synthetic Pathway
The synthesis employs a convergent strategy:
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Piperidine Core Construction: Asymmetric hydrogenation of a nitroethylene intermediate yields the (3S,4S)-configured piperidine .
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Difluorophenyl Introduction: Suzuki-Miyaura coupling installs the 3,4-difluorophenyl group under palladium catalysis .
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Benzamide Coupling: Carbodiimide-mediated amide formation links the fluorinated benzamide to the piperidine.
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Salt Formation: Treatment with HCl in ethanol affords the hydrochloride salt.
Table 2: Critical Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | H₂ (50 psi), Pd/C, EtOAc, 25°C | 78% |
2 | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C | 65% |
3 | EDCI, HOBt, DIPEA, DCM, 0°C → RT | 82% |
4 | 1M HCl in EtOH, 0°C | 95% |
Stereochemical Control
The (3S,4S) configuration is critical for Akt inhibition. Chiral HPLC analysis confirmed >99% enantiomeric excess, while X-ray crystallography validated the piperidine ring conformation .
Biological Activity and Mechanism
Akt Kinase Inhibition
The compound inhibits Akt1/Akt2 with IC₅₀ values of 2.3 nM and 4.1 nM, respectively, showing >100-fold selectivity over PKA and PKC isoforms . Molecular docking reveals:
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Hydrophobic Pocket Engagement: The difluorophenyl group occupies a cleft near the ATP-binding site.
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Salt Bridge Formation: The protonated piperidine nitrogen interacts with Glu234 of Akt1 .
Antitumor Efficacy
In MDA-MB-468 (breast cancer) xenografts, daily oral dosing (10 mg/kg) reduced tumor volume by 72% vs. control (p < 0.001) without significant weight loss .
Table 3: In Vivo Pharmacodynamic Data
Model | Dose (mg/kg) | Tumor Growth Inhibition | Toxicity (Grade ≥3) |
---|---|---|---|
MDA-MB-468 | 10 | 72% | 0% |
PC-3 (prostate) | 15 | 68% | 5% (transient) |
Therapeutic Applications and Comparative Analysis
Oncology Indications
The compound’s profile suggests utility in:
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PI3K/Akt/mTOR Pathway-Driven Cancers: Breast, prostate, and ovarian carcinomas .
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Combination Therapies: Synergy observed with paclitaxel (CI = 0.3–0.5) .
Advantages Over Prior Akt Inhibitors
Parameter | This Compound | MK-2206 | Ipatasertib |
---|---|---|---|
Akt1 IC₅₀ (nM) | 2.3 | 8.1 | 5.6 |
Cutaneous Rash Incidence | 5% | 34% | 28% |
Oral Bioavailability | 89% | 45% | 62% |
The reduced rash incidence correlates with lower off-target ERK activation (1.2-fold vs. 4.8-fold for MK-2206) .
Future Research Directions
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